Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate
Description
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate (CAS: 1345847-71-3) is a cyclopropane derivative featuring a carbamoyl group substituted with a 4-fluorophenyl moiety and a methyl ester. Its molecular formula is C₁₂H₁₂FNO₃, with a molecular weight of 237.23 g/mol . This compound is primarily used in research settings, with applications in medicinal chemistry and material science. It is synthesized via amidation of 1-(4-fluorophenyl)cycloprop-2-ene-1-carboxylic acid with methylamine derivatives, achieving yields up to 78% under optimized conditions . Key physical properties include solubility in organic solvents (e.g., DMSO, ethanol) and stability at room temperature when stored in dark, sealed containers .
Properties
IUPAC Name |
methyl 1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO3/c1-17-11(16)12(6-7-12)10(15)14-9-4-2-8(13)3-5-9/h2-5H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEDPQDMNWOYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345847-71-3 | |
| Record name | Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropane carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANE CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3H3F16H8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Medicinal Chemistry
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate has potential applications in drug discovery and development due to its unique structural features, which may influence biological activity.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The incorporation of the fluorophenyl group is hypothesized to enhance interaction with biological targets, potentially leading to increased potency against tumors .
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development. The carbamoyl group may play a crucial role in interacting with enzymes involved in inflammation .
Agrochemical Applications
The compound's structural characteristics suggest potential uses in agrochemicals, particularly as herbicides or insecticides.
- Pesticidal Activity : Studies have shown that cyclopropane derivatives can exhibit herbicidal properties. This compound's ability to disrupt plant growth or pest life cycles could be explored in agricultural formulations .
Material Science
The compound's unique properties may also lend themselves to applications in materials science, particularly in the development of polymers or coatings.
- Polymer Synthesis : The reactivity of the carbamate functional group allows for the synthesis of novel polymeric materials. These materials could exhibit enhanced mechanical properties or chemical resistance due to the cyclopropane moiety's strain and stability .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that further exploration into its mechanism of action is warranted .
Case Study 2: Agrochemical Potential
Research conducted on cyclopropane derivatives demonstrated their efficacy as herbicides in controlled environments. This compound showed promising results in inhibiting weed growth, highlighting its potential for agricultural applications .
Mechanism of Action
The mechanism of action of Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The carbamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity . The cyclopropane ring provides structural rigidity, contributing to the compound’s stability and bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
N,N-Diethyl-1-(4-fluorophenyl)cycloprop-2-ene-1-carboxamide (12k)
- Structure : Replaces the methyl ester with a diethylamine group.
- Physical Properties : Melting point (86.7–88.7°C ), Rf = 0.23, and higher molecular weight (256.11 g/mol ).
- Synthesis : Prepared using diethylamine (2.0 equiv.), yielding 78% via column chromatography .
- Spectroscopy : Distinct ¹H NMR signals at δ 3.38 (q, 2H) and δ 1.14 (t, 3H) for ethyl groups .
(1-(4-Fluorophenyl)cycloprop-2-en-1-yl)(pyrrolidin-1-yl)methanone (12k)
- Structure : Incorporates a pyrrolidine ring instead of the ester.
- Physical Properties : Higher melting point (154.7–155.0°C ) due to rigid pyrrolidine, Rf = 0.18 .
- Synthesis : Achieves 87% yield with pyrrolidine (2.0 equiv.) .
- Spectroscopy : ¹³C NMR shows carbamoyl carbon at δ 172.1, contrasting with δ 173.0 in the methyl ester .
Key Comparison
| Parameter | Methyl Ester (Target) | Diethylamide (12k) | Pyrrolidine (12k) |
|---|---|---|---|
| Molecular Weight (g/mol) | 237.23 | 256.11 | 254.09 |
| Melting Point (°C) | Not reported | 86.7–88.7 | 154.7–155.0 |
| Yield (%) | 78 | 78 | 87 |
| Rf Value | Not reported | 0.23 | 0.18 |
Halogen Substituent Position
N,N-Diethyl-1-(3-fluorophenyl)cycloprop-2-ene-1-carboxamide (12l)
Cyclopropane Modifications in Pesticide Analogs
Compounds like cycloprothrin and fenpropathrin feature cyano and phenoxy groups instead of carbamoyl esters. These modifications enhance pesticidal activity but reduce solubility in polar solvents .
Functional Group and Bioactivity Comparisons
Methyl Ester vs. Carboxylic Acid Derivatives
Brominated Analog
- Methyl 1-(4-bromophenyl)cyclopropanecarboxylate : Bromine’s higher atomic radius and polarizability increase toxicity (Harmful by inhalation, skin contact) compared to the fluorine analog .
Biological Activity
Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, also known by its CAS number 1345847-71-3, is a compound that has garnered attention for its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
This compound has the following chemical characteristics:
- Molecular Formula: C12H12FNO3
- Molecular Weight: 237.227 g/mol
- Stereochemistry: Achiral
- InChIKey: BQEDPQDMNWOYLK-UHFFFAOYSA-N
Structure
The structure can be represented as follows:
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various pharmacologically active compounds, including cabozantinib, a drug used in cancer therapy. The compound's structural features allow it to interact with biological targets effectively.
Case Studies and Research Findings
- Antitumor Activity :
- Mechanism of Action :
- Pharmacokinetics :
Data Table: Biological Activity Overview
Synthesis and Applications
This compound can be synthesized through various chemical reactions involving cyclopropane derivatives. Its role as an intermediate in synthesizing cabozantinib highlights its importance in pharmaceutical chemistry.
Synthesis Example
A typical synthesis pathway involves reacting 4-aminophenol with cyclopropanecarboxylic acid derivatives under controlled conditions to yield the desired product with high purity .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a critical step in producing cabozantinib intermediates:
Conditions and Outcomes :
-
Basic hydrolysis : NaOH (1M) in aqueous/organic biphasic systems yields the carboxylic acid with >90% purity .
-
Acid-catalyzed hydrolysis : HCl in refluxing THF achieves similar results but with lower selectivity due to amide stability .
Amide Group Reactivity
The carbamoyl group exhibits typical amide behavior but resists hydrolysis under mild conditions due to steric and electronic effects from the cyclopropane and fluorophenyl groups:
Fluorophenyl Substituent Interactions
The 4-fluorophenyl group participates in hydrophobic interactions in biological systems , but its chemical reactivity is limited under standard conditions. Fluorine’s electron-withdrawing nature slightly activates the aromatic ring toward electrophilic substitution, though no experimental examples are documented in the literature reviewed.
Cyclopropane Ring Stability
The strained cyclopropane ring remains intact under most reaction conditions but may undergo ring-opening in extreme environments:
-
Oxidation : No reported ring-opening with common oxidants (e.g., KMnO₄, O₃).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) preserves the cyclopropane structure while reducing other functionalities.
Stability Profile
Q & A
What are the recommended synthetic routes for Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, and how do reaction conditions influence yield and purity?
Basic Question
The compound is synthesized via cyclopropane ring formation followed by carbamoylation. A common approach involves:
Cyclopropanation : Reacting a cyclopropane precursor (e.g., methyl cyclopropanecarboxylate) with a fluorophenyl isocyanate derivative under anhydrous conditions .
Carbamoylation : Introducing the 4-fluorophenyl carbamoyl group using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF or THF .
Key Variables :
- Temperature (0–25°C) to prevent side reactions.
- Solvent polarity affects reaction kinetics; non-polar solvents reduce by-products.
- Yield typically ranges from 60–85%, with purity >95% achievable via recrystallization (e.g., ethyl acetate/hexane) .
How can structural elucidation and purity assessment be optimized for this compound?
Basic Question
Analytical Workflow :
NMR : Use - and -NMR to confirm cyclopropane ring integrity (characteristic shifts at δ 1.2–1.8 ppm for cyclopropane protons) and carbamoyl group placement .
HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS detect impurities (e.g., unreacted isocyanate derivatives) at ppm levels .
XRD : Single-crystal X-ray diffraction resolves steric effects of the fluorophenyl group on cyclopropane conformation .
Purity Standards : Pharmacopeial guidelines (e.g., EP/ICH) recommend impurity thresholds <0.1% for critical intermediates .
What are the hypothesized biological or pharmacological targets of this compound, and how can its structure-activity relationships (SAR) be explored?
Advanced Question
Hypotheses :
- The fluorophenyl carbamoyl group suggests potential interaction with enzymatic active sites (e.g., kinases, proteases) due to hydrogen-bonding and hydrophobic pockets .
- Cyclopropane rigidity may enhance metabolic stability compared to flexible analogs.
SAR Strategies :
Analog Synthesis : Replace the 4-fluorophenyl group with chloro-, methyl-, or nitro-substituted phenyl groups to assess electronic effects .
In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like cannabinoid receptors (CB1/CB2), given structural similarities to fluorophenyl indazole derivatives .
Enzymatic Assays : Test inhibitory activity against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates .
How does the compound’s stability vary under different storage and experimental conditions?
Advanced Question
Stability Profile :
- Thermal Stability : Decomposition observed at >150°C, with cyclopropane ring opening as a major degradation pathway .
- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous buffers (pH <3 or >10), forming the carboxylic acid derivative. Use anhydrous solvents (e.g., DMSO) for long-term storage .
- Light Sensitivity : No significant photodegradation under UV-Vis light (tested up to 48 hrs), but amber vials are recommended for trace analysis .
What analytical challenges arise in detecting trace impurities, and how can they be resolved?
Advanced Question
Common Impurities :
Unreacted Isocyanate : Detected via GC-MS (retention time ~8.2 min) or derivatized with dansyl hydrazine for fluorescence detection .
Cyclopropane Ring-Opened Byproducts : Identified by LC-QTOF-MS (exact mass ±5 ppm) and mitigated by optimizing reaction stoichiometry .
Method Development :
- 2D-LC : Orthogonal separation (e.g., HILIC followed by RP-HPLC) resolves co-eluting impurities.
- NMR Relaxation Editing : Suppresses dominant parent compound signals to enhance impurity visibility .
How can computational modeling guide the optimization of this compound’s physicochemical properties?
Advanced Question
Computational Strategies :
LogP Prediction : Tools like MarvinSketch estimate logP ~2.5, indicating moderate lipophilicity. Substituent modifications (e.g., adding polar groups) can adjust solubility .
pKa Calculation : The carbamoyl group’s pKa (~10.5) suggests protonation under physiological conditions, influencing membrane permeability .
Conformational Analysis : DFT (Density Functional Theory) simulations reveal that cyclopropane ring strain enhances binding entropy in target interactions .
What contradictions exist in reported data on this compound’s reactivity, and how can they be addressed experimentally?
Advanced Question
Reported Discrepancies :
- Carbamoylation Efficiency : Some studies report incomplete coupling at room temperature, while others achieve >90% yield under identical conditions. This may stem from trace moisture or catalyst purity .
- Cyclopropane Ring Stability : Conflicting data on thermal decomposition thresholds (120–150°C) suggest batch-to-batch variability in crystallinity .
Resolution Methods : - Conduct controlled replicate syntheses with strict anhydrous protocols.
- Use TGA (Thermogravimetric Analysis) to correlate decomposition onset with crystallinity (via XRD) .
What are the potential applications of this compound in agrochemical or medicinal research?
Advanced Question
Agrochemical Potential :
- Structural analogs (e.g., cyclopropanecarboxylate esters) are known as pyrethroid insecticide intermediates. This compound could serve as a precursor for novel acaricides .
Medicinal Chemistry : - Fluorophenyl groups are prevalent in kinase inhibitors (e.g., EGFR inhibitors). Functionalization at the carbamoyl nitrogen may yield selective kinase binders .
Mechanistic Studies : - Use radiolabeled -methyl groups to track metabolic pathways in vitro (e.g., liver microsomes) .
How can researchers validate the compound’s role in proposed reaction mechanisms?
Advanced Question
Mechanistic Probes :
Isotopic Labeling : Synthesize deuterated cyclopropane derivatives to study ring-opening kinetics via -NMR .
Kinetic Isotope Effects (KIE) : Compare for ester hydrolysis to determine rate-limiting steps .
Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to confirm/refute radical pathways in thermal decomposition .
What safety precautions are critical when handling this compound in laboratory settings?
Basic Question
Safety Protocols :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or synthesis.
- Waste Disposal : Incinerate at >800°C to prevent environmental release of fluorinated byproducts .
Emergency Measures : - For spills, neutralize with alkaline silica gel and collect in sealed containers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
